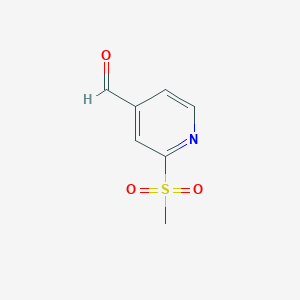![molecular formula C21H23N3O5 B2867475 Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 341967-74-6](/img/structure/B2867475.png)
Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate (MPN) is a synthetic compound that has been studied for its potential use in a variety of scientific applications, including as a drug, a laboratory reagent, and a biochemical probe. MPN has been used as a model compound for studying the structure and reactivity of other compounds, and for its ability to interact with biological molecules. This article will discuss the synthesis of MPN, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
- Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate and related compounds have been used in the synthesis of polyamides, which contain uracil and adenine as side groups. These polyamides, synthesized through addition reactions and polycondensation, have molecular weights in the range of 1000–5000 and exhibit solubility in water (Hattori & Kinoshita, 1979).
Antimicrobial Activities
- The compound has been used in the synthesis of new 1,2,4-triazole derivatives. These derivatives, obtained through reactions of various ester ethoxycarbonylhydrazones with primary amines, exhibited antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Optical Activity and Pharmacology
- Optically active derivatives of the compound have been synthesized and investigated for their pharmacological effects. These studies, such as those examining the antihypertensive effects on rats, have helped define the active enantiomers of these compounds (Ashimori et al., 1991).
Chemical Analysis Techniques
- The compound has been used in the development of sensitive liquid chromatographic methods for determining ionic drugs in biological fluids. This has applications in drug analysis and pharmacokinetics (Yamashita et al., 1989).
Macrocyclic Chemistry
- In macrocyclic chemistry, the compound and its derivatives have been utilized for the synthesis of bifunctional tetraaza macrocycles, which are important in chelating agent development (McMurry et al., 1992).
Crystallography
- Crystallographic studies involving this compound have provided insights into molecular structures, aiding in the understanding of chemical bonding and molecular interactions (Little et al., 2008).
Polymer Science
- The compound has been used in the synthesis of ordered polymers, specifically poly(amide−acylhydrazide−amide), by direct polycondensation. This contributes to the field of polymer science and materials engineering (Yu et al., 1999).
Electrocatalysis
- Nitroxide derivatives related to this compound have been investigated for their electron-transfer kinetics, indicating potential applications as high power-rate electrode-active materials in electrocatalysis (Suga et al., 2004).
Propiedades
IUPAC Name |
methyl 4-[4-[2-(4-methylphenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-15-3-5-16(6-4-15)20(25)14-22-9-11-23(12-10-22)18-8-7-17(21(26)29-2)13-19(18)24(27)28/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBIOUVFWVCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

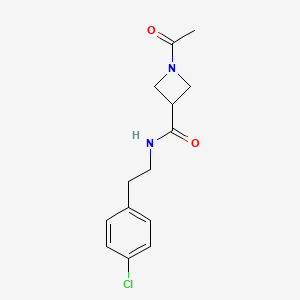
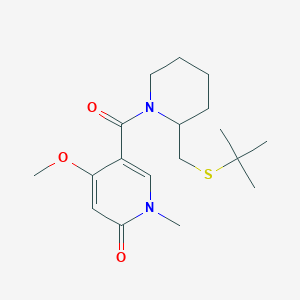

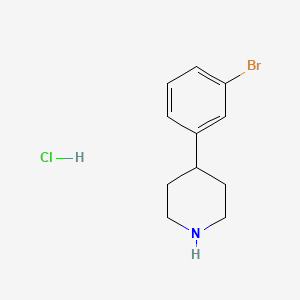
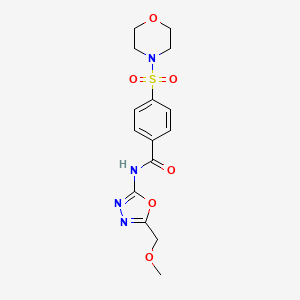
![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)


